molecular formula C7H4ClF3 B146439 3-Chlorobenzotrifluoride CAS No. 98-15-7

3-Chlorobenzotrifluoride

Cat. No.: B146439
CAS No.: 98-15-7
M. Wt: 180.55 g/mol
InChI Key: YTCGOUNVIAWCMG-UHFFFAOYSA-N
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Description

3-Chlorobenzotrifluoride, also known as 3-Chloro-alpha,alpha,alpha-trifluorotoluene, is an organic compound with the molecular formula C7H4ClF3. It is a clear, colorless liquid with a distinct odor similar to mothballs. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of benzotrifluoride. The reaction typically occurs in the presence of a catalyst such as ferric chloride at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of anhydrous ferric chloride as a catalyst is common due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorobenzotrifluoride depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its position of the chlorine atom influences its reactivity in substitution reactions and its interactions with other molecules .

Properties

IUPAC Name

1-chloro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
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InChI Key

YTCGOUNVIAWCMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)(F)F
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Molecular Formula

C7H4ClF3
Record name M-CHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID4024773
Record name 3-Chlorobenzotrifluoride
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Molecular Weight

180.55 g/mol
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Physical Description

M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes.
Record name M-CHLOROBENZOTRIFLUORIDE
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Flash Point

117 °F (NFPA, 2010)
Record name M-CHLOROBENZOTRIFLUORIDE
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CAS No.

98-15-7
Record name M-CHLOROBENZOTRIFLUORIDE
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Record name 3-Chlorobenzotrifluoride
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Record name Benzene, 1-chloro-3-(trifluoromethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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